![molecular formula C19H11ClF3N3O7 B254550 [2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254550.png)
[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of [2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate involves the inhibition of enzymes called histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression, and their inhibition can lead to changes in the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and physiological effects:
The biochemical and physiological effects of [2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate are still being studied. However, it has been found to have a cytotoxic effect on cancer cells, leading to their death. It has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate in lab experiments include its potential as a new cancer therapy and its ability to inhibit HDACs. However, its limitations include the need for further studies to determine its safety and efficacy, as well as the need for more research on its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on [2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate. These include further studies on its safety and efficacy as a cancer therapy, as well as studies on its mechanism of action and potential applications in other areas of scientific research. Additionally, there is a need for the development of new and improved synthesis methods for this compound.
Synthesemethoden
The synthesis of [2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate involves the reaction of 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetic acid with 2-chloro-5-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then acetylated with acetic anhydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate has potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
Produktname |
[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate |
---|---|
Molekularformel |
C19H11ClF3N3O7 |
Molekulargewicht |
485.8 g/mol |
IUPAC-Name |
[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C19H11ClF3N3O7/c20-11-5-4-9(19(21,22)23)6-12(11)24-14(27)8-33-15(28)7-25-17(29)10-2-1-3-13(26(31)32)16(10)18(25)30/h1-6H,7-8H2,(H,24,27) |
InChI-Schlüssel |
JDQLHWJEQNIETC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)OCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Kanonische SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)OCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.